molecular formula C41H30O27 B1662235 2-[13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid CAS No. 23094-71-5

2-[13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid

Cat. No.: B1662235
CAS No.: 23094-71-5
M. Wt: 954.7 g/mol
InChI Key: HGJXAVROWQLCTP-VMXBZOPGSA-N
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Description

2-[13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[287104,2507,26011,16017,22It has the molecular formula C41H30O27 and a molecular weight of 954.6607. This compound is known for its diverse biological activities and potential therapeutic applications.

Scientific Research Applications

Chebulagic acid has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.

    Biology: It is studied for its antioxidant and anti-inflammatory properties, which are beneficial in various biological assays.

    Medicine: Research suggests potential anticancer properties, making it a candidate for cancer therapy studies.

    Industry: It is used in the formulation of natural health products and cosmetics due to its bioactive properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chebulagic acid involves complex organic reactions, typically starting from simpler precursor molecules. The exact synthetic routes and reaction conditions are proprietary and not widely published. it is known that the synthesis involves multiple steps of hydroxylation, oxidation, and esterification reactions.

Industrial Production Methods

Industrial production of Chebulagic acid is primarily through extraction from natural sources, such as the fruits of Terminalia chebula. The extraction process involves solvent extraction, followed by purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Chebulagic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert it into less oxidized forms.

    Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like acyl chlorides and anhydrides are used for esterification reactions.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as esterified forms of Chebulagic acid.

Mechanism of Action

Chebulagic acid exerts its effects through multiple molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: It inhibits pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Properties: It induces apoptosis in cancer cells and inhibits cell proliferation

Comparison with Similar Compounds

Chebulagic acid is unique compared to other similar compounds due to its specific structure and bioactivity profile. Similar compounds include:

    Ellagic acid: Another polyphenolic compound with antioxidant properties.

    Gallic acid: Known for its anti-inflammatory and anticancer activities.

    Tannic acid: A polyphenol with astringent properties

Chebulagic acid stands out due to its higher molecular weight and the presence of multiple hydroxyl groups, which contribute to its potent bioactivity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Unii-JW8L3F5IW9 can be achieved through a multi-step reaction pathway involving various starting materials.", "Starting Materials": [ "4-chloro-2-nitrophenol", "piperidine", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium bisulfite", "sodium carbonate", "ethanol", "water" ], "Reaction": [ "Step 1: 4-chloro-2-nitrophenol is reacted with piperidine and sodium hydroxide in ethanol to yield 4-chloro-2-nitroaniline.", "Step 2: 4-chloro-2-nitroaniline is then acetylated using acetic anhydride and sulfuric acid to produce N-acetyl-4-chloro-2-nitroaniline.", "Step 3: N-acetyl-4-chloro-2-nitroaniline is diazotized with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.", "Step 4: The diazonium salt is then reacted with sodium bisulfite to produce the corresponding sulfonamide.", "Step 5: The sulfonamide is treated with sodium carbonate and water to yield the final product, Unii-JW8L3F5IW9." ] }

CAS No.

23094-71-5

Molecular Formula

C41H30O27

Molecular Weight

954.7 g/mol

IUPAC Name

2-[(4R,5S,7R,25S,29S,30S,31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid

InChI

InChI=1S/C41H30O27/c42-13-1-8(2-14(43)24(13)49)35(56)68-41-34-33-31(64-39(60)12(6-19(47)48)22-23-11(38(59)67-34)5-17(46)27(52)32(23)65-40(61)30(22)55)18(63-41)7-62-36(57)9-3-15(44)25(50)28(53)20(9)21-10(37(58)66-33)4-16(45)26(51)29(21)54/h1-5,12,18,22,30-31,33-34,41-46,49-55H,6-7H2,(H,47,48)/t12-,18+,22-,30-,31?,33-,34+,41-/m0/s1

InChI Key

HGJXAVROWQLCTP-VMXBZOPGSA-N

Isomeric SMILES

C1[C@@H]2C3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@H]([C@@H](C(=O)O3)CC(=O)O)[C@@H](C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O

SMILES

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C(C(C(=O)O3)CC(=O)O)C(C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O

Canonical SMILES

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C(C(C(=O)O3)CC(=O)O)C(C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O

Synonyms

chebulagic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid
Reactant of Route 2
2-[13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid
Reactant of Route 3
2-[13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid
Reactant of Route 4
2-[13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid
Reactant of Route 5
2-[13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid
Reactant of Route 6
2-[13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid

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